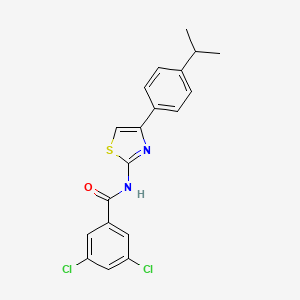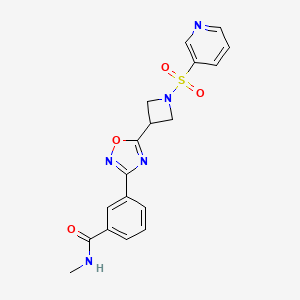![molecular formula C9H8N4S2 B2818113 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine CAS No. 315703-75-4](/img/structure/B2818113.png)
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine” belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A variety of imidazo[2,1-b]thiazole derivatives have been synthesized and characterized for their potential biological activities. These compounds have been evaluated for anthelmintic and anti-inflammatory activities, showcasing better activities in these areas. The process involves the reaction of specific thiazol-2-ylamine derivatives with various phenacyl bromides, indicating a versatile approach to generating compounds with potential pharmacological applications (Shetty, Khazi, & Ahn, 2010).
Antimicrobial and Antituberculosis Effects
Studies have also focused on the antimicrobial and antituberculosis activities of imidazo[2,1-b]thiazole derivatives. New compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide exhibited promising activities against a range of bacteria, fungi, and Mycobacterium tuberculosis, highlighting the potential of these molecules in treating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer and Antitumor Potential
The antitumor potential of imidazo[2,1-b]thiazole derivatives has been explored, with some compounds showing significant activity. For instance, certain imidazo[2,1-b]thiazole adamantylthioureas were synthesized and found to be notably active against tumor cells. This suggests that these compounds could be valuable in developing new anticancer therapies (Andreani, Rambaldi, Locatelli, Bossa, Fraccari, & Galatulas, 1993).
Antiarrhythmic, Inotropic, and Chronotropic Activities
Imidazo[2,1-b]thiazoles bearing a dihydropyridine ring have been tested for their antiarrhythmic, inotropic, and chronotropic activities. Compounds with a double bond in the 2,3 position, similar to nifedipine, exhibited antiarrhythmic effects, indicating potential use in cardiovascular diseases (Andreani et al., 1997).
Direcciones Futuras
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Therefore, the future directions for this compound could involve further exploration of its potential applications in various fields, such as pharmaceuticals, agrochemicals, and industrial applications . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be another future direction .
Propiedades
IUPAC Name |
4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c1-5-7(6-4-15-8(10)12-6)13-2-3-14-9(13)11-5/h2-4H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRXMIXTYCQPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2818030.png)
![Tert-butyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2818031.png)
![5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2818032.png)


![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2818039.png)
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2818040.png)




![2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2818047.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2818053.png)